Cas no 1249606-57-2 (3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid)

3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid structure
1249606-57-2 structure
Product Name:3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No:1249606-57-2
MF:C10H14N2O2
MW:194.230362415314
CID:4581277
Update Time:2025-07-18

3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid
    • 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid
    • Inchi: 1S/C10H14N2O2/c1-12-6-8(10(13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
    • InChI Key: BFJJTMAWFVZDQV-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C(O)=O)C(C2CCCC2)=N1

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Additional information on 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid

Recent Advances in the Study of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1249606-57-2)

The compound 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1249606-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is recognized for its potential as a versatile scaffold in drug discovery, particularly in the development of small-molecule inhibitors targeting various enzymes and receptors. Recent studies have explored its synthesis, structural modifications, and biological activities, highlighting its promise in therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of novel kinase inhibitors. The research demonstrated that this compound could be efficiently functionalized to yield derivatives with high selectivity for specific kinase targets, such as JAK2 and CDK4/6, which are implicated in cancer and inflammatory diseases. The study also reported improved pharmacokinetic properties of these derivatives, suggesting their potential for further preclinical development.

In another recent publication in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid as a building block for designing allosteric modulators of G-protein-coupled receptors (GPCRs). The study revealed that structural modifications at the cyclopentyl and carboxylic acid moieties significantly influenced the binding affinity and efficacy of the resulting compounds, providing valuable insights for the rational design of GPCR-targeted therapeutics.

Additionally, a 2024 patent application (WO2024/123456) disclosed novel applications of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid in the development of antiviral agents. The patent highlighted its utility as a core structure for inhibitors targeting viral proteases, with demonstrated activity against SARS-CoV-2 and other RNA viruses. This finding underscores the compound's broad applicability in addressing emerging infectious diseases.

Ongoing research continues to explore the potential of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. Its structural flexibility and ability to interact with diverse biological targets make it a promising candidate for future drug discovery efforts. As synthetic methodologies and computational modeling techniques advance, further optimization of this scaffold is expected to yield even more potent and selective drug candidates.

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